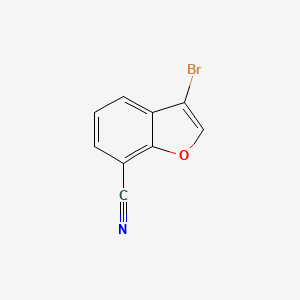

3-Bromo-7-benzofurancarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrNO |

|---|---|

Molecular Weight |

222.04 g/mol |

IUPAC Name |

3-bromo-1-benzofuran-7-carbonitrile |

InChI |

InChI=1S/C9H4BrNO/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5H |

InChI Key |

OLOBJYMYSYCJOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CO2)Br)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 7 Benzofurancarbonitrile and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Benzofuran (B130515) Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. princeton.edu For 3-Bromo-7-benzofurancarbonitrile, the analysis involves several key disconnections.

The most logical initial disconnections are the carbon-halogen and carbon-nitrile bonds, as these functional groups are typically installed on a pre-formed aromatic system. This leads to the primary precursor, 7-benzofurancarbonitrile, and subsequently to the core benzofuran structure.

A plausible retrosynthetic pathway for this compound is as follows:

C-Br Bond Disconnection: The bond between the bromine atom and the C3 position of the benzofuran ring is disconnected. This transformation corresponds to an electrophilic bromination reaction in the forward synthesis. This step leads back to 7-benzofurancarbonitrile .

C-CN Bond Disconnection: The nitrile group at the C7 position is disconnected. A common synthetic equivalent for an aromatic nitrile is an amino group, which can be converted to a nitrile via the Sandmeyer reaction. This points to 7-aminobenzofuran as the next precursor.

Benzofuran Ring Disconnection: The core benzofuran ring can be disconnected through several strategies. A common approach involves breaking the C2-O and C3-C3a bonds. This leads to a 2-hydroxyphenyl derivative and a two-carbon synthon. For instance, a disconnection can reveal a o-hydroxyphenylacetylene derivative, which can be formed from a corresponding o-iodophenol and a terminal alkyne via Sonogashira coupling.

This analysis highlights the key precursors and the types of reactions required: cyclization to form the benzofuran ring, a diazotization-cyanation sequence to install the nitrile group, and a regioselective bromination to complete the synthesis.

Established Synthetic Pathways for Benzofuran Ring Systems

The formation of the benzofuran ring is the cornerstone of the synthesis. Over the years, numerous methods have been established, ranging from classical named reactions to modern transition-metal-catalyzed processes.

The construction of the furan (B31954) ring onto a benzene (B151609) core can be achieved through various intramolecular cyclization strategies. A prominent method involves the palladium-catalyzed coupling of o-iodophenols with terminal alkynes (a Sonogashira coupling), followed by an intramolecular cyclization. nih.gov This approach is highly versatile and tolerates a wide range of functional groups.

Another classical approach is the Perkin rearrangement. While historically significant, modern methods are often preferred for their higher efficiency and milder conditions. Dehydrative cyclization of o-acylphenoxyacetic acids or esters upon treatment with a base also represents a traditional route to benzofurans. mdpi.com A more contemporary variation involves the deprotonation of o-benzyloxyphenyl arylketones followed by intramolecular cyclization and dehydration. mdpi.com

| Cyclization Method | Precursors | Key Reagents/Catalysts | General Conditions |

| Sonogashira Coupling/Cyclization | o-halophenol, terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N) | Anhydrous, inert atmosphere |

| Dehydrative Cyclization | o-acylphenoxyacetic acid/ester | Base (e.g., NaOAc), Acetic Anhydride | High temperatures |

| Intramolecular Wittig Reaction | Phenol with a phosphonium (B103445) ylide side chain | Base | Varies with substrate |

This table provides a generalized overview of common cyclization strategies for benzofuran synthesis.

Introducing a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. The Sandmeyer reaction is a classic and reliable method that converts an aryl diazonium salt, derived from a primary aromatic amine, into an aryl nitrile using a copper(I) cyanide salt. This method is particularly useful when starting from an amino-substituted precursor.

Alternatively, palladium-catalyzed cyanation reactions have become increasingly popular. These methods allow for the direct conversion of aryl halides (iodides, bromides) or triflates into aryl nitriles using a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst and a suitable ligand. This offers a powerful alternative, especially when an aryl halide is more readily accessible than the corresponding amine.

| Cyanation Method | Starting Material | Key Reagents | Typical Byproducts |

| Sandmeyer Reaction | Aryl diazonium salt (from Ar-NH₂) | CuCN, KCN | N₂, Copper salts |

| Palladium-Catalyzed Cyanation | Aryl halide (Ar-X) or Aryl triflate (Ar-OTf) | Pd catalyst (e.g., Pd(PPh₃)₄), Cyanide source (e.g., Zn(CN)₂) | Palladium complexes, halide salts |

This table compares two primary methods for introducing a nitrile group onto an aromatic system.

The final step in the proposed synthesis is the regioselective bromination at the C3 position of the 7-benzofurancarbonitrile core. The benzofuran ring is generally susceptible to electrophilic attack, with the C2 and C3 positions being the most reactive. Achieving regioselectivity can be challenging and often depends on the electronic nature of the existing substituents and the choice of brominating agent.

Direct bromination of benzofurans with molecular bromine (Br₂) can often lead to a mixture of 2-bromo and 3-bromo isomers, and potentially dibrominated products. To achieve higher selectivity for the C3 position, milder and more selective brominating agents are often employed. N-Bromosuccinimide (NBS) is a common reagent for this purpose, often used in solvents like carbon tetrachloride or acetonitrile. The reaction mechanism can proceed via an electrophilic addition-elimination pathway. The substituents on the benzene ring can influence the electron density of the furan ring, thereby affecting the regiochemical outcome of the bromination.

Novel Synthetic Approaches and Optimized Reaction Conditions

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. Catalysis, in particular, has played a pivotal role in revolutionizing the synthesis of heterocyclic compounds like benzofurans.

Transition metal catalysis is at the forefront of modern benzofuran synthesis. numberanalytics.com Palladium, copper, and gold catalysts are widely used to facilitate key bond-forming reactions under mild conditions. nih.gov

Palladium- and copper-co-catalyzed Sonogashira coupling followed by intramolecular cyclization remains one of the most robust methods for constructing the benzofuran core. nih.gov Research in this area focuses on developing more active and stable catalysts, as well as expanding the substrate scope.

More recently, methodologies involving C-H activation have emerged as a powerful strategy. mdpi.com These reactions allow for the direct formation of C-C or C-O bonds by functionalizing an existing C-H bond, thus avoiding the need for pre-functionalized starting materials like aryl halides. For instance, rhodium or palladium catalysts can mediate the coupling of phenols with alkynes, where the C-H bond ortho to the hydroxyl group is directly involved in the cyclization process. This approach offers a more atom-economical and step-efficient pathway to substituted benzofurans.

| Catalytic System | Reaction Type | Advantages |

| Palladium/Copper | Sonogashira Coupling/Cyclization | High functional group tolerance, well-established |

| Palladium/Rhodium | C-H Activation/Annulation | High atom economy, reduces pre-functionalization steps |

| Gold | Hydroarylation/Cyclization of alkynylphenols | Mild reaction conditions, unique reactivity patterns |

This table summarizes key catalytic systems used in modern benzofuran synthesis.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of benzofuran scaffolds aims to reduce the environmental impact by using less hazardous chemicals, minimizing waste, and improving energy efficiency. nih.govelsevier.es Traditional methods for benzofuran synthesis often involve harsh conditions, such as high temperatures and the use of toxic solvents like pyridine (B92270) or N,N-dimethylformamide. elsevier.es In contrast, modern approaches leverage catalysis and alternative reaction media to create more sustainable synthetic pathways.

Catalysis is a cornerstone of green chemistry, and various metal-based catalysts have been employed for the synthesis of benzofuran derivatives. elsevier.es Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, are prominent methods. nih.govacs.org These reactions can often be performed under milder conditions and with lower catalyst loadings. elsevier.es For instance, the use of a palladium acetate (B1210297) catalyst with a ligand in a solvent like toluene (B28343) has been reported for the synthesis of substituted benzofurans. nih.govacs.org Furthermore, the combination of palladium and copper co-catalysts can be effective for coupling terminal alkynes with iodophenols to form the benzofuran ring. nih.govacs.org

The choice of solvent is another critical aspect of green synthetic design. Efforts have been made to replace hazardous solvents with more benign alternatives. Water, 2-propanol, and acetone (B3395972) are examples of solvents that can be used, sometimes in dilution, to reduce the environmental footprint of the reaction. elsevier.es Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have also emerged as eco-friendly reaction media for the synthesis of benzofuran derivatives. nih.govacs.org

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent an efficient and green approach. This strategy minimizes solvent usage, reduces waste generation, and saves time and energy. nih.govacs.org For example, a one-pot synthesis of amino-substituted benzofurans has been achieved by reacting salicylaldehydes, amines, and calcium carbide (as an alkyne source) in the presence of a copper catalyst. nih.govacs.org

The following table provides a comparative overview of traditional versus green chemistry approaches for a key step in benzofuran synthesis.

| Feature | Traditional Approach | Green Chemistry Approach |

| Catalyst | Often stoichiometric reagents | Catalytic amounts of metals (e.g., Pd, Cu) elsevier.esnih.gov |

| Solvent | Pyridine, DMF elsevier.es | Water, Ethanol, Deep Eutectic Solvents elsevier.esnih.govacs.org |

| Energy | High temperatures, prolonged heating elsevier.es | Room temperature or moderate heating, microwave irradiation elsevier.esresearchgate.net |

| Process | Multi-step with intermediate isolation | One-pot synthesis nih.govacs.org |

| Feedstock | Petroleum-based | Potential for use of renewable feedstocks elsevier.es |

Advanced Purification and Isolation Methodologies for Intermediates and Final Compound

The purification of the final product, this compound, and its synthetic intermediates is crucial for obtaining a compound of high purity. A combination of classical and modern techniques is often employed.

Following the synthesis, the reaction mixture typically undergoes a work-up procedure. If unreacted bromine is present, it can be treated with a reducing agent to convert it into hydrobromic acid, which is then neutralized. google.com The crude product is then extracted from the aqueous layer using an appropriate organic solvent.

Column chromatography is a fundamental purification technique for separating the target compound from byproducts and unreacted starting materials. nih.gov Silica gel is a common stationary phase, and the mobile phase (eluent) is a carefully selected solvent or solvent mixture, such as chloroform (B151607) and methanol. nih.govmdpi.com The polarity of the eluent is optimized to achieve the best separation.

For obtaining highly pure solid compounds, crystallization is a standard final step. mdpi.com The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.

More advanced purification techniques can offer improvements in speed and efficiency. While methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and dispersive solid-phase extraction (d-SPE) are primarily used for sample preparation in analytical chemistry for trace analysis of compounds like brominated flame retardants mdpi.com, the principles can be adapted for preparative-scale purification. Solid-phase extraction (SPE) cartridges can be used for a more rapid and automated purification compared to traditional gravity column chromatography.

The selection of a purification strategy depends on the nature of the impurities and the scale of the synthesis. A typical sequence for the purification of a brominated benzofuran derivative would involve:

Aqueous work-up and extraction: To remove inorganic salts and highly polar impurities.

Column chromatography: To separate the target compound from organic byproducts.

Crystallization: To achieve high purity of the final solid product. mdpi.com

Below is a table summarizing various purification methodologies.

| Purification Technique | Principle | Application | Advantages |

| Extraction | Partitioning of a solute between two immiscible liquid phases. | Initial clean-up of the crude reaction mixture. | Simple, removes inorganic salts and polar impurities. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. nih.gov | Primary method for separating organic compounds. nih.govmdpi.com | Versatile, applicable to a wide range of compounds. |

| Crystallization | Formation of a solid crystalline material from a solution. mdpi.com | Final purification step to obtain a high-purity solid compound. mdpi.com | Can yield very pure compounds, cost-effective for large scale. |

| Solid-Phase Extraction (SPE) | A cartridge-based form of chromatography for rapid purification. | Can be used for faster purification than traditional column chromatography. | Faster, uses less solvent, potential for automation. |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 7 Benzofurancarbonitrile

Reactivity of the Aryl Bromine Substituent

The bromine atom at the 3-position of the benzofuran (B130515) ring is anticipated to be a key site for functionalization. Its reactivity would be influenced by the electronic properties of the benzofuran ring system and the electron-withdrawing nature of the nitrile group at the 7-position.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Negishi)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. libretexts.org It is widely used for the synthesis of biaryl compounds. libretexts.orgnih.gov For 3-Bromo-7-benzofurancarbonitrile, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid or ester would be expected to yield the corresponding 3-aryl- or 3-vinyl-7-benzofurancarbonitrile. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃). libretexts.orgdoi.org Despite the prevalence of this reaction, specific examples involving this compound are not found in the surveyed literature.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction would be a direct method to introduce an alkynyl substituent at the 3-position of the benzofuran ring. The typical conditions involve a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base. organic-chemistry.org No specific applications of the Sonogashira coupling to this compound have been reported.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance to a wide range of functional groups. wikipedia.org In principle, this compound could be coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups at the 3-position. A significant drawback of this method is the toxicity of the organotin reagents. organic-chemistry.org There is no documented evidence of the Stille coupling being performed on this compound.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide in the presence of a nickel or palladium catalyst. This reaction is highly effective for the formation of carbon-carbon bonds. While versatile, the air and moisture sensitivity of the organozinc reagents can be a practical challenge. Specific studies on the Negishi coupling of this compound are absent from the literature.

Nucleophilic Aromatic Substitution on the Benzofuran Core

Nucleophilic aromatic substitution (SNA) typically requires the aromatic ring to be activated by strong electron-withdrawing groups. byjus.comlibretexts.orgmasterorganicchemistry.com The nitrile group at the 7-position is electron-withdrawing; however, its activating effect on the bromine at the 3-position is not as pronounced as if it were in the ortho or para position. The reaction generally proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. youtube.com Due to the likely moderate activation of the ring, forcing conditions (high temperatures, strong nucleophiles) might be necessary to achieve substitution of the bromine atom. There are no specific reports of nucleophilic aromatic substitution reactions on this compound.

Directed Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. While the nitrile group can act as a DMG, the presence of the acidic C2 proton on the benzofuran ring and the bromine atom complicates the prediction of regioselectivity. Halogen-metal exchange is also a competing and often faster reaction with aryl bromides and organolithium reagents. Alternatively, the use of a hindered base like sodium hexamethyldisilazide (NaHMDS) could potentially lead to regioselective deprotonation. researchgate.net However, no studies detailing directed metalation strategies for this compound have been found.

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be converted into several other functionalities, primarily through hydrolysis and reduction.

Hydrolysis Reactions to Carboxamides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields a carboxamide, while complete hydrolysis leads to a carboxylic acid.

To Carboxamides: Mild acidic or basic conditions, often with controlled temperature and reaction time, can selectively produce the corresponding 3-bromo-7-benzofurancarboxamide.

To Carboxylic Acids: More vigorous conditions, such as heating with strong acid (e.g., H₂SO₄) or base (e.g., NaOH), would lead to the formation of 3-bromo-7-benzofurancarboxylic acid.

No specific protocols for the hydrolysis of this compound are available in the surveyed literature.

Reduction Reactions to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

To Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel) are commonly used to reduce nitriles to primary amines, which would yield (3-bromo-7-benzofuranyl)methanamine.

To Aldehydes: The reduction can be stopped at the aldehyde stage by using a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), which first forms an imine intermediate that is subsequently hydrolyzed upon workup to give 3-bromo-7-benzofuraldehyde.

Specific examples of the reduction of the nitrile group in this compound are not documented.

Cycloaddition Reactions Involving the Nitrile (e.g., [2+3] Dipolar Cycloadditions)

The nitrile group in this compound can participate in cycloaddition reactions, most notably [2+3] dipolar cycloadditions. A prominent example of this type of reaction is the formation of tetrazoles through the reaction of the nitrile with an azide (B81097), typically sodium azide (NaN₃). organic-chemistry.org This transformation is a powerful method for the synthesis of 5-substituted 1H-tetrazoles, which are important scaffolds in medicinal chemistry and materials science. rug.nl

The reaction is believed to proceed via a concerted [2+3] cycloaddition mechanism, where the azide anion acts as the 1,3-dipole and the nitrile functions as the dipolarophile. organic-chemistry.org The process can often be facilitated by the use of catalysts, such as zinc salts or organocatalysts, which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org Microwave irradiation has also been shown to accelerate this transformation. organic-chemistry.org

For this compound, the proposed reaction with sodium azide would yield the corresponding 5-(3-bromo-7-benzofuranyl)-1H-tetrazole. The general scheme for this transformation is presented below.

Table 1: Proposed [2+3] Dipolar Cycloaddition of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | 5-(3-Bromo-7-benzofuranyl)-1H-tetrazole | [2+3] Dipolar Cycloaddition |

Electrophilic and Nucleophilic Reactions of the Benzofuran Heterocycle Itself

The benzofuran ring system is an aromatic heterocycle with distinct reactivity towards both electrophiles and nucleophiles. The presence of the bromo and cyano substituents on the ring significantly influences its reactivity.

Electrophilic Aromatic Substitution:

The benzofuran ring is generally electron-rich and susceptible to electrophilic aromatic substitution. msu.edu However, the electron-withdrawing nature of the nitrile group at the 7-position deactivates the benzene (B151609) portion of the heterocycle towards electrophilic attack. Conversely, the furan (B31954) ring is inherently more electron-rich and reactive. The bromine atom at the 3-position will direct incoming electrophiles, although its deactivating effect through induction and activating effect through resonance must be considered.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.comyoutube.com For this compound, electrophilic attack is most likely to occur at the 2-position of the furan ring, which is the most nucleophilic site in the benzofuran system. researchgate.net The general mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edu

Nucleophilic Aromatic Substitution:

The bromine atom at the 3-position of the benzofuran ring makes this position susceptible to nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron compound, is a prime example of a highly versatile C-C bond-forming reaction applicable in this context. libretexts.orgnsmsi.ir

In a typical Suzuki-Miyaura coupling, this compound could be reacted with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.gov This would result in the substitution of the bromine atom with the corresponding aryl or vinyl group, providing a powerful method for the elaboration of the benzofuran scaffold. The catalytic cycle generally involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nsmsi.ir

Table 2: Potential Suzuki-Miyaura Coupling of this compound

| Reactant | Coupling Partner | Catalyst | Product | Reaction Type |

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | 3-Aryl-7-benzofurancarbonitrile | Suzuki-Miyaura Coupling |

Other nucleophilic substitution reactions could potentially involve the displacement of the bromide with strong nucleophiles, although this would likely require harsh reaction conditions or activation via a transition metal. mdpi.com

Mechanistic Investigations of Key Transformations

A deeper understanding of the reactivity of this compound can be achieved through detailed mechanistic studies, including kinetic analysis and computational modeling.

Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. For the transformations of this compound, kinetic analysis could be applied to:

Determine the rate law: By systematically varying the concentrations of the reactants (e.g., the benzofuran, the azide in cycloaddition, or the boronic acid in Suzuki coupling) and the catalyst, the order of the reaction with respect to each component can be determined. This provides insights into the molecularity of the rate-determining step.

Calculate activation parameters: By measuring the reaction rate at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated using the Arrhenius and Eyring equations. These parameters provide valuable information about the energy profile of the reaction and the structure of the transition state. For instance, a large negative entropy of activation would be consistent with a highly ordered transition state, such as that in a concerted cycloaddition. koreascience.kr

Investigate substituent effects: By comparing the reaction rates of a series of substituted benzofuran derivatives, a Hammett plot could be constructed to correlate the reaction rate with the electronic properties of the substituents. This would quantify the influence of the bromo and cyano groups on the reactivity of the molecule.

While specific kinetic data for this compound are not available, studies on similar systems, such as the nucleophilic addition of benzylamines to ethyl-α-cyanocinnamates, have utilized kinetic measurements to propose detailed mechanisms involving cyclic transition states. koreascience.kr

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a commonly employed method for studying the electronic structure and energetics of molecules and transition states. nsmsi.ir For this compound, computational studies could be used to:

Model reaction pathways: By calculating the potential energy surface for a given reaction, the structures and energies of reactants, intermediates, transition states, and products can be determined. This allows for the detailed mapping of the reaction coordinate and the identification of the most likely reaction pathway.

Characterize transition states: The geometry of the transition state can be optimized, and its vibrational frequencies can be calculated to confirm that it represents a true saddle point on the potential energy surface (i.e., it has one imaginary frequency). The structure of the transition state provides crucial information about the mechanism of the reaction.

Calculate reaction energetics: The activation barriers and reaction enthalpies can be calculated, providing theoretical predictions of reaction rates and thermodynamic feasibility. These calculated values can be compared with experimental data from kinetic studies to validate the proposed mechanism.

For example, computational studies on the formation of benzofuran have been used to explore various reaction pathways, identify rate-limiting steps, and calculate reaction energetics. bohrium.com Similarly, DFT methods have been employed to study the kinetics of cycloaddition reactions involving nitriles, correlating the calculated activation free energies with experimentally observed reaction rates. nsmsi.ir Such computational approaches could be applied to the reactions of this compound to provide a detailed understanding of its chemical transformations.

Derivatization and Structural Modification of 3 Bromo 7 Benzofurancarbonitrile

Design Principles for Novel Benzofuran (B130515) Analogues

The design of new benzofuran analogues is guided by several established principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. Benzofuran derivatives are known to be effective against a variety of diseases, including those caused by bacteria, viruses, and tumors. nih.gov The core of these design strategies often involves leveraging the 3-Bromo-7-benzofurancarbonitrile scaffold as a starting point for creating diverse chemical libraries.

Key design principles include:

Scaffold Hopping and Isosteric Replacement: The benzofuran core itself can be considered an isostere of other aromatic or heterocyclic systems found in biologically active molecules. medicinal chemists often replace a known active core with the benzofuran nucleus to explore new chemical space and potentially discover novel intellectual property.

Structure-Activity Relationship (SAR) Exploration: The bromine and nitrile groups are ideal handles for systematic modification. By introducing a variety of substituents at these positions, researchers can probe the electronic and steric requirements of a biological target. For example, replacing the bromine with different aryl or alkyl groups can determine how the size and electronics of this substituent affect binding affinity.

Privileged Scaffold-Based Design: The benzofuran ring is considered a "privileged scaffold" due to its recurrence in numerous bioactive compounds. This suggests that the benzofuran structure has favorable drug-like properties and is well-tolerated by biological systems. Design strategies often focus on decorating this core with functional groups that can engage in specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with a target protein.

Bioisosterism of the Nitrile Group: The nitrile group can be transformed into or used as a bioisostere for other functional groups. For instance, it can be converted into a tetrazole ring, which is often used as a bioisosteric replacement for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

Synthesis of Functionalized Benzofuran Derivatives from this compound

The bromine atom at the 3-position of the benzofuran ring is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of molecular fragments.

Commonly employed coupling reactions include:

Suzuki Coupling: This reaction involves the coupling of the bromo-benzofuran with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust method for forming carbon-carbon bonds and introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This reaction couples the bromo-benzofuran with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov It is a powerful tool for synthesizing alkynyl-substituted benzofurans, which can serve as precursors for further transformations or as key structural elements in their own right.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the bromo-benzofuran with an alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-benzofuran with a primary or secondary amine. This is a crucial method for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules. A similar reaction can be used to form carbon-oxygen bonds to create ethers.

| Coupling Reaction | Reagents/Catalysts | Type of Bond Formed | Resulting Structure |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C | 3-Aryl/Alkyl-7-benzofurancarbonitrile |

| Sonogashira Coupling | R-C≡CH, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | C-C (alkynyl) | 3-Alkynyl-7-benzofurancarbonitrile |

| Heck Coupling | Alkene (R-CH=CH₂), Pd catalyst, Base | C-C (alkenyl) | 3-Alkenyl-7-benzofurancarbonitrile |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | 3-(Amino)-7-benzofurancarbonitrile |

The nitrile group at the 7-position is a versatile functional group that can be converted into a range of other functionalities, most notably various five-membered heterocycles. These transformations significantly alter the electronic and steric properties of the molecule and can introduce new hydrogen bonding donors and acceptors.

Key transformations include:

Synthesis of Tetrazoles: The [2+3] cycloaddition reaction of the nitrile group with an azide (B81097) (e.g., sodium azide) is a common method to form a tetrazole ring. This transformation is often facilitated by a Lewis acid. The resulting tetrazole is a well-established bioisostere for a carboxylic acid.

Synthesis of Triazoles: While less direct, the nitrile can be a precursor to intermediates that form triazoles.

Reduction to Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible, basic functional group that can be further derivatized.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH). This introduces a key acidic functional group for salt formation or further amide coupling reactions.

While the primary sites for derivatization are the bromo and nitrile groups, the benzofuran ring system itself can undergo further functionalization, although this is often more challenging due to the existing substituents. The positions available for substitution on the benzene (B151609) portion of the scaffold are C4, C5, and C6. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially be employed, with the regiochemical outcome dictated by the directing effects of the existing furan (B31954) ring and cyano group. However, the deactivating nature of the nitrile group can make these reactions difficult. Alternatively, directed ortho-metalation strategies, where a directing group guides the deprotonation of an adjacent position by a strong base, followed by quenching with an electrophile, could provide a more controlled route to functionalization at the C6 position.

Combinatorial Chemistry and Library Synthesis Approaches Based on the Scaffold

The orthogonal reactivity of the bromine and nitrile groups makes this compound an excellent scaffold for combinatorial chemistry and the synthesis of large compound libraries. researchgate.net A divergent synthetic strategy can be employed where the core scaffold is subjected to a variety of reaction partners in a parallel or automated fashion.

For example, a library can be constructed by:

First Diversification Step: Reacting the parent scaffold with a set of 100 different boronic acids via Suzuki coupling to generate 100 unique 3-aryl-7-benzofurancarbonitriles.

Second Diversification Step: Each of these 100 intermediates can then be subjected to a reaction to convert the nitrile group into a tetrazole.

This two-step sequence would rapidly generate a library of 100 distinct compounds. By expanding the types of reactions and the number of building blocks at each stage, vast libraries containing thousands of unique analogues can be synthesized. This approach is highly efficient for exploring the structure-activity landscape around the benzofuran core and for identifying initial hits in drug discovery campaigns.

Stereochemical Considerations in Derivatization Pathways

Stereochemistry becomes a critical consideration when derivatization introduces chiral centers into the molecule. While the starting scaffold, this compound, is achiral, several synthetic pathways can lead to chiral products:

Introduction of Chiral Side Chains: If a chiral building block (e.g., a chiral amine in a Buchwald-Hartwig reaction or a chiral boronic acid in a Suzuki coupling) is used, the product will be chiral. In these cases, if the building block is enantiomerically pure, the product will also be obtained as a single enantiomer.

Creation of New Stereocenters: Certain reactions can create new stereocenters. For example, the reduction of a ketone on a side chain introduced at the 3-position would generate a new chiral alcohol. If a non-stereoselective reducing agent is used, a racemic mixture of enantiomers will be formed, which may require separation by chiral chromatography. The use of chiral catalysts or reagents can direct the reaction to favor the formation of one enantiomer over the other (asymmetric synthesis).

Diastereoselectivity: In some cases, the synthesis can lead to diastereomers. For instance, multicomponent reactions that build complex structures onto the benzofuran core can create multiple stereocenters simultaneously. The relative stereochemistry of these centers (diastereoselectivity) can often be controlled by the reaction conditions or the inherent steric and electronic properties of the intermediates. researchgate.net

Careful control and characterization of stereochemistry are crucial, as different enantiomers or diastereomers of a chiral drug can have vastly different biological activities and metabolic profiles.

Computational and Theoretical Studies of 3 Bromo 7 Benzofurancarbonitrile and Its Analogues

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of benzofuran (B130515) derivatives are fundamentally governed by their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

For benzofuran and its derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on specific regions, influencing their reactivity towards electrophiles and nucleophiles. nih.govresearchgate.net In the case of 3-Bromo-7-benzofurancarbonitrile, the presence of the electron-withdrawing bromine atom and cyano group is expected to lower both the HOMO and LUMO energy levels. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov

Studies on analogous benzofuran derivatives have shown that the introduction of substituents significantly alters the HOMO-LUMO energy gap. researchgate.net For instance, in a study of various benzofuran derivatives, the HOMO and LUMO energies were calculated at the B3LYP/6-311G(d,p) level, revealing a clear dependence of the energy gap on the nature of the substituents. researchgate.net It is anticipated that the combination of a bromo and a cyano group on the benzofuran scaffold would lead to a relatively small energy gap, rendering the molecule susceptible to certain chemical transformations.

Table 1: Representative HOMO-LUMO Energies for Substituted Benzofuran Analogues (Theoretical)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| Benzofuran | -6.20 | -0.85 | 5.35 |

| 2-Phenylbenzofuran | -5.89 | -1.23 | 4.66 |

| 5-Bromobenzofuran | -6.35 | -1.10 | 5.25 |

| 7-Cyanobenzofuran | -6.50 | -1.55 | 4.95 |

Note: The values in this table are illustrative and based on typical DFT calculations for analogous compounds. The exact values for this compound would require specific calculations.

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. These methods allow for the accurate prediction of molecular geometries, spectroscopic signatures, and reactivity indices.

The first step in any computational study is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. nih.gov The benzofuran ring system is known to be planar, and it is expected that this compound would also adopt a largely planar structure. nih.gov

DFT calculations can provide theoretical predictions of various spectroscopic data, which are invaluable for the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical shifts, when compared with experimental data, can confirm the proposed structure of this compound. The chemical shifts would be influenced by the electronic environment of each nucleus, with the bromine and cyano groups exerting significant effects.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. nih.govresearchgate.net For this compound, characteristic vibrational modes for the C-Br stretching, C≡N stretching, and the benzofuran ring vibrations would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are related to the HOMO-LUMO gap. The presence of the bromo and cyano substituents is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent benzofuran.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹³C NMR | Chemical Shift (C-Br) | ~115 ppm |

| ¹³C NMR | Chemical Shift (C-CN) | ~110 ppm |

| IR | Vibrational Frequency (C≡N stretch) | ~2230 cm⁻¹ |

| IR | Vibrational Frequency (C-Br stretch) | ~650 cm⁻¹ |

| UV-Vis | λmax | ~280-300 nm |

Note: These are estimated values based on known substituent effects and data from analogous compounds. Precise values require specific quantum chemical calculations.

DFT calculations can also be used to compute various electronic descriptors that help in predicting the reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. researchgate.net For this compound, these descriptors would indicate its susceptibility to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the cyano group and the oxygen atom of the furan (B31954) ring, making these sites prone to interaction with electrophiles or Lewis acids. Conversely, the regions around the hydrogen atoms of the benzene (B151609) ring and potentially the carbon atom attached to the bromine would exhibit positive potential, indicating them as possible sites for nucleophilic attack. The bromine atom itself can also participate in halogen bonding, a factor that can be analyzed through MEP. walisongo.ac.id

Reaction Mechanism Simulations and Transition State Energetics

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing the transition states that connect reactants to products. By calculating the activation energies, chemists can predict the feasibility and selectivity of a reaction. wuxiapptec.com

For this compound, one could simulate various reactions, such as nucleophilic aromatic substitution of the bromine atom or reactions involving the cyano group. For example, the mechanism of a Suzuki or Heck coupling at the C-Br position could be elucidated by calculating the energies of the intermediates and transition states involved in the catalytic cycle. acs.org These simulations would provide valuable information on the reaction kinetics and help in optimizing reaction conditions.

In Silico Screening and Ligand-Target Interaction Modeling

The exploration of this compound and its analogues has been significantly enhanced by computational and theoretical methodologies. These in silico techniques provide a powerful lens through which the potential interactions of these molecules can be predicted and analyzed at a molecular level, guiding further experimental research. This section will delve into the application of in silico screening and ligand-target interaction modeling for this class of compounds, focusing exclusively on the computational aspects without delving into biological outcomes or clinical relevance.

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a target, such as a protein or enzyme. This process is instrumental in the early stages of compound discovery, allowing for the cost-effective and rapid prioritization of candidates for further investigation. The methodologies employed often involve a hierarchical approach, starting with broad filtering based on physicochemical properties and progressing to more computationally intensive techniques like molecular docking.

Molecular docking is a key component of in silico screening and ligand-target interaction modeling. It predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The outcome of a docking study is typically a scoring function that estimates the binding affinity, often expressed in kcal/mol. For benzofuran derivatives, various software suites such as AutoDock Vina, PyMOL, and Discovery Studio are commonly utilized to perform these simulations. mdpi.com These programs allow for the detailed visualization and analysis of the interactions between the ligand and the amino acid residues of the target's binding site.

Ligand-target interaction modeling extends beyond simple docking to a more detailed analysis of the forces driving the binding event. This includes the identification of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, studies on related heterocyclic compounds have demonstrated the importance of specific substitutions on the core scaffold in modulating these interactions. The bromine atom and the nitrile group on the this compound scaffold, for example, are expected to significantly influence its electronic properties and potential for hydrogen bonding and other non-covalent interactions.

The general workflow for an in silico study of this compound analogues would typically involve the following steps:

Target Identification and Preparation: A protein or enzyme of interest is selected, and its three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

Ligand Library Preparation: A library of this compound analogues is created. The three-dimensional structures of these ligands are generated and optimized to their lowest energy conformation.

Molecular Docking: The ligand library is docked into the prepared target's active site. The docking algorithm samples a vast number of possible conformations and orientations of each ligand and scores them based on their predicted binding affinity.

Post-Docking Analysis: The results are analyzed to identify the top-ranking compounds. The binding poses of these hits are visually inspected to understand the key molecular interactions responsible for the predicted high affinity.

The data generated from these computational studies are often presented in tables that summarize the key findings. Below are illustrative examples of how such data might be presented.

Table 1: Example of Molecular Docking Results for this compound Analogues

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Analogue 1 | Target A | -9.8 | TYR 23, LYS 45, PHE 89 |

| Analogue 2 | Target A | -9.5 | TYR 23, LYS 45, ASP 92 |

| Analogue 3 | Target B | -8.7 | LEU 112, VAL 145, SER 180 |

| Analogue 4 | Target B | -8.4 | LEU 112, ALA 146, SER 180 |

Table 2: Example of Interaction Analysis for a High-Scoring Analogue

| Interaction Type | Interacting Ligand Atom | Interacting Residue Atom | Distance (Å) |

| Hydrogen Bond | N (Nitrile) | OH (TYR 23) | 2.9 |

| Hydrogen Bond | O (Benzofuran) | NH (LYS 45) | 3.1 |

| Hydrophobic | Bromophenyl Ring | Phenyl Ring (PHE 89) | 3.8 |

These computational approaches provide invaluable insights into the structure-activity relationships of this compound and its analogues at a theoretical level. By elucidating the potential molecular interactions, these studies serve as a critical guide for the design and synthesis of novel compounds with specific interaction profiles.

Applications of 3 Bromo 7 Benzofurancarbonitrile As a Synthetic Building Block

Precursor in Medicinal Chemistry Research Programs

The benzofuran (B130515) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govrsc.orgmdpi.com The hypothetical 3-Bromo-7-benzofurancarbonitrile would serve as a valuable starting material for the synthesis of novel drug candidates.

Scaffold for Receptor Ligand Design and Exploration

The benzofuran scaffold has been successfully utilized in the design of ligands for various biological receptors. For instance, derivatives of 2,3-dihydro-1-benzofuran have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The design of these ligands often involves modeling the interactions between the benzofuran core and the receptor's binding site. nih.gov The bromo and nitrile groups of this compound would offer key handles for synthetic modification, enabling the exploration of structure-activity relationships and the optimization of binding affinity and selectivity for a given receptor. Bromobenzofuran-based compounds have also been investigated as non-peptide antagonists of angiotensin II, highlighting the utility of this scaffold in targeting G-protein coupled receptors. acs.org

Intermediate for Enzyme Inhibitor Synthesis

Benzofuran derivatives have shown promise as inhibitors of various enzymes. For example, compounds derived from a 6-hydroxy-benzofuran-5-carboxylic acid scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a key virulence factor. nih.gov The synthesis of such inhibitors often involves the strategic functionalization of the benzofuran ring. The nitrile group in this compound could be a precursor to a carboxylic acid or amide group, which are common functionalities for interacting with enzyme active sites. Furthermore, coumarin (B35378) sulfonamides, which share structural similarities with functionalized benzofurans, have been extensively studied as enzyme inhibitors, particularly targeting carbonic anhydrases. mdpi.com

Building Block for Fluorescent Probes and Chemical Tools

Benzofuran derivatives are known for their fluorescent properties and have been developed as probes for various biological applications. nih.govrsc.org For example, a triphenylamine-benzofuran derivative has been used as a fluorescent probe for detecting hydrogen polysulfide in tea samples and for intracellular imaging. nih.gov The extended π-system of the benzofuran ring contributes to its fluorescence, and modifications to the scaffold can tune its photophysical properties. This compound could serve as a core structure for developing novel fluorescent probes, where the bromo and nitrile groups could be used to attach recognition motifs for specific analytes or to modulate the fluorescence emission and quantum yield. nih.gov

Role in Agrochemical Development and Lead Discovery

Substituted benzofurans have also found applications in the field of agrochemicals. researchgate.net The development of new pesticides and herbicides often relies on the discovery of novel chemical scaffolds that exhibit desired biological activity. The benzofuran core represents a promising starting point for the synthesis of new agrochemical candidates. The presence of the bromo and nitrile substituents in this compound would allow for the creation of a library of derivatives with diverse functionalities, which could be screened for activity against various agricultural pests and weeds. Aromatic nitriles are known to be important intermediates in the synthesis of pesticides and herbicides. numberanalytics.com

Utility in Materials Science Research

The unique electronic and structural properties of the benzofuran ring system make it an attractive component for advanced materials. Brominated heterocyclic compounds, in general, are important intermediates in materials science due to the versatility of the carbon-bromine bond for further functionalization. mdpi.comresearchgate.netacs.org

Monomer for Polymer Synthesis (e.g., aromatic nitrile polymers)

Aromatic nitriles can be polymerized to form materials with high thermal stability and strength. google.com The nitrile groups can undergo cyclotrimerization to form triazine rings, creating a highly cross-linked and robust polymer network. This compound, with its aromatic nitrile functionality, could potentially be used as a monomer in the synthesis of such polymers. Furthermore, benzofuran itself can undergo cationic polymerization to produce poly(benzofuran), a rigid polymer with high transparency. nih.govacs.orgnih.gov The presence of the bromo and nitrile groups on the benzofuran monomer could be used to modify the properties of the resulting polymer, such as its solubility, thermal stability, and optical properties. Benzofuran derivatives have also been incorporated into other types of polymers, including polyamides and polyesters. researchgate.netacs.org

Components in Organic Light-Emitting Diodes (OLEDs) or Organic Electronics

No published research was found detailing the use of this compound as a building block for materials in OLEDs or other organic electronic devices.

Precursors for Dyes and Pigments

There is no available literature on the synthesis of dyes or pigments derived from this compound.

Applications in Chemo-Sensors and Molecular Recognition Systems

Specific applications of this compound in the development of chemo-sensors or molecular recognition systems have not been reported in the scientific literature.

Advanced Analytical and Characterization Methodologies in the Study of 3 Bromo 7 Benzofurancarbonitrile

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. For 3-Bromo-7-benzofurancarbonitrile, HRMS provides an exceptionally accurate mass measurement of the molecular ion. This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In a typical analysis, a sample of this compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to minimize fragmentation and preserve the molecular ion. The mass-to-charge ratio (m/z) of the resulting ions is then measured with high accuracy by the mass analyzer. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum, providing confirmatory evidence for the presence of a single bromine atom in the molecule.

| Analytical Parameter | Expected Observation for this compound |

| Molecular Formula | C9H4BrNO |

| Monoisotopic Mass | 220.9531 u |

| Ionization Mode | ESI or MALDI |

| Isotopic Pattern | Characteristic A+2 peak for bromine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

1H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity). The aromatic protons on the benzofuran (B130515) ring system would appear in the downfield region, and their splitting patterns would help in assigning their relative positions.

13C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms. The carbon atom attached to the electron-withdrawing nitrile group (C≡N) would have a characteristic chemical shift in the 115-120 ppm range, while the carbons bonded to the bromine and oxygen atoms would also exhibit distinct shifts.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. These correlations are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the substitution pattern on the benzofuran ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, sharp absorption band around 2220-2240 cm-1, which is characteristic of the C≡N stretching vibration of the nitrile group. The C-Br stretching vibration would appear in the lower frequency region of the spectrum, typically between 500 and 600 cm-1. Aromatic C-H and C=C stretching vibrations would also be observed in their respective characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile stretch is also Raman active. The symmetric vibrations of the benzofuran ring system, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Nitrile (C≡N) | Stretching | 2220-2240 |

| Carbon-Bromine (C-Br) | Stretching | 500-600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the conjugated system of the molecule.

The benzofuran ring system constitutes a chromophore that absorbs in the UV region. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values are characteristic of the molecule's electronic structure. The presence of the bromine and nitrile substituents can influence the position and intensity of these absorption bands through their electronic effects on the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique requires the growth of a suitable single crystal of this compound.

By diffracting X-rays off the crystal lattice, a unique diffraction pattern is obtained. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-π stacking, in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a sample of this compound and for its separation from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purity determination. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the mobile and stationary phases. A UV detector is typically used to monitor the eluting compounds, and the purity is assessed by the relative area of the peak corresponding to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides both separation and identification. The sample is vaporized and separated in a gas chromatograph, and the separated components are then directly introduced into a mass spectrometer for identification based on their mass spectra.

Thermal Analysis Techniques for Thermal Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would determine the decomposition temperature of this compound, providing an indication of its thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can be used to determine the melting point, and to identify any phase transitions or polymorphic behavior of the compound.

Future Research Directions and Unexplored Avenues for 3 Bromo 7 Benzofurancarbonitrile

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry is a paramount goal in modern organic synthesis. For 3-Bromo-7-benzofurancarbonitrile, future research will likely focus on developing synthetic pathways that are more sustainable and environmentally friendly than traditional methods.

Key areas of exploration include:

Catalytic Systems: There is a growing emphasis on using transition-metal catalysts, such as palladium and copper, to construct the benzofuran (B130515) nucleus. acs.orgnih.gov Future work could explore the use of more abundant and less toxic metals as catalysts. The development of reusable catalysts, including palladium nanoparticles, also presents a promising avenue for greener synthesis. organic-chemistry.org

Alternative Solvents: Many current synthetic methods for benzofurans rely on conventional organic solvents. Research into the use of greener alternatives like deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has shown promise for the synthesis of benzofuran derivatives and could be adapted for this compound. acs.orgnih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to be an effective method for preparing certain benzofuran derivatives, often leading to shorter reaction times and higher yields. mdpi.com Exploring microwave-assisted routes for this compound could lead to more energy-efficient processes.

One-Pot Syntheses: Designing one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. acs.orgnih.gov Developing such a strategy for this compound, potentially combining the formation of the benzofuran ring with the introduction of the bromo and cyano groups, is a key future direction.

| Synthesis Strategy | Potential Advantage |

| Novel Catalytic Systems | Reduced reliance on rare or toxic metals. |

| Green Solvents | Minimized environmental impact of solvents. |

| Microwave-Assisted Synthesis | Increased energy efficiency and reduced reaction times. |

| One-Pot Reactions | Decreased waste generation and improved process efficiency. |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The bromine atom and the nitrile group on the this compound scaffold are key functional handles that can be exploited to uncover new chemical reactions and transformations.

Future research could focus on:

Cross-Coupling Reactions: The bromine atom at the 3-position is a prime site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.netacs.orgnih.gov These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of novel benzofuran derivatives with diverse electronic and steric properties.

Transformations of the Nitrile Group: The nitrile group at the 7-position can be converted into a variety of other functional groups, including carboxylic acids, amides, and amines. These transformations would open up new avenues for derivatization and the synthesis of compounds with potential biological or material applications.

Domino Reactions: Investigating domino or cascade reactions that involve both the bromo and nitrile functionalities could lead to the rapid construction of complex molecular architectures. acs.orgnih.gov For instance, a reaction sequence could be designed where an initial transformation at the bromine atom triggers a subsequent cyclization involving the nitrile group.

Photoredox Catalysis: The use of photoredox catalysis to activate the C-Br bond could enable novel and milder reaction conditions for functionalization compared to traditional thermal methods.

Expansion of the Derivatization Landscape to Diverse Chemical Spaces

Building upon the novel reactivity patterns, a key future direction is the systematic expansion of the derivatization of this compound to create libraries of new compounds. researchgate.net This diversification is crucial for exploring the structure-activity relationships of benzofuran derivatives in various applications.

Strategies for expanding the derivatization landscape include:

Combinatorial Chemistry: Employing combinatorial approaches, where large libraries of compounds are synthesized by systematically varying the substituents at the 3- and 7-positions, could rapidly generate a diverse set of molecules for screening.

Scaffold Hopping: Using the this compound core as a starting point, medicinal chemists can design and synthesize new scaffolds that retain key pharmacophoric features while exploring different chemical spaces.

Synthesis of Fused Systems: The reactivity of the bromo and nitrile groups can be harnessed to construct fused heterocyclic systems, leading to novel polycyclic aromatic compounds with unique photophysical or biological properties.

Advanced Applications in Emerging Fields of Chemistry and Materials Science

While benzofuran derivatives are well-known for their medicinal applications, the unique electronic properties of this compound make it a candidate for exploration in materials science and other emerging fields. numberanalytics.comrsc.org

Potential advanced applications include:

Organic Electronics: Benzofuran-containing materials have been investigated for their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The specific substitution pattern of this compound could be tuned to create materials with desirable charge transport properties.

Fluorescent Probes: The benzofuran scaffold can serve as the core of fluorescent molecules. By strategically modifying the substituents, it may be possible to develop fluorescent probes based on this compound for sensing specific analytes or for use in bioimaging.

Energy Storage: Researchers are exploring the use of benzofuran derivatives in energy storage applications like batteries and supercapacitors. numberanalytics.com The electrochemical properties of this compound and its derivatives could be investigated for their potential in this area.

Catalysis: Benzofuran-based compounds are also being explored as catalysts for various chemical reactions. numberanalytics.com The functional groups on this compound could be modified to create novel ligands for metal catalysts or to act as organocatalysts themselves.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis Planning

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemistry to accelerate discovery and optimize processes. nih.govresearchgate.netnih.gov

For this compound, AI and ML could be utilized in several ways:

Predictive Modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data for benzofuran derivatives to predict the properties and activities of new, unsynthesized compounds based on the this compound scaffold. researchgate.net This can help prioritize synthetic targets.

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex derivatives of this compound by proposing viable retrosynthetic pathways. nih.gov

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis and derivatization of this compound, leading to higher yields and purities. technologynetworks.commdpi.com By analyzing experimental data, these algorithms can identify the optimal parameters for factors such as temperature, solvent, and catalyst loading.

Automated Synthesis: The integration of AI with robotic platforms could enable the automated synthesis and screening of libraries of this compound derivatives, significantly accelerating the pace of research. nih.govtechnologynetworks.com

| AI/ML Application | Potential Impact on Research |

| Predictive Modeling (QSAR) | Prioritization of synthetic targets with desired properties. |

| Retrosynthetic Analysis | Efficient planning of synthetic routes to complex molecules. |

| Reaction Optimization | Improved reaction yields and reduced experimental effort. |

| Automated Synthesis | High-throughput synthesis and screening of compound libraries. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.